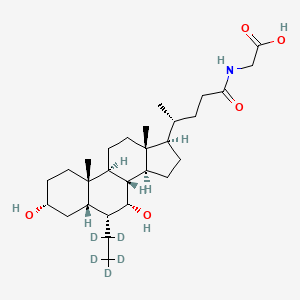
Glyco-obeticholic acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyco-obeticholic acid-d5 is a deuterium-labeled derivative of Glyco-obeticholic acid, which is an active metabolite of Obeticholic acid. Obeticholic acid is a farnesoid X receptor agonist that is used in the treatment of various liver diseases . The deuterium labeling in this compound makes it useful in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling .
Preparation Methods
The synthesis of Glyco-obeticholic acid-d5 involves the incorporation of deuterium into Glyco-obeticholic acid. The preparation typically follows the synthetic routes used for Obeticholic acid, with modifications to introduce deuterium. A novel scalable four-step process has been developed to improve the synthesis of Obeticholic acid, which includes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis . This process can be adapted for the synthesis of this compound by using deuterated reagents.
Chemical Reactions Analysis
Glyco-obeticholic acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Glyco-obeticholic acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in studies involving farnesoid X receptor activation and its effects on liver diseases.
Industrial Applications: Employed in the development of new drugs and therapeutic agents.
Mechanism of Action
Glyco-obeticholic acid-d5, like its non-deuterated counterpart, acts as a farnesoid X receptor agonist. Activation of this receptor suppresses the synthesis of bile acids from cholesterol and increases their transport out of hepatocytes . This reduces the overall size of the circulating bile acid pool and promotes choleresis. The molecular targets involved include the farnesoid X receptor and various enzymes in the bile acid synthesis pathway .
Comparison with Similar Compounds
Glyco-obeticholic acid-d5 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Similar compounds include:
Glyco-obeticholic acid: The non-deuterated form, used in similar research applications.
Tauro-obeticholic acid: Another metabolite of Obeticholic acid, conjugated with taurine.
Obeticholic acid: The parent compound, used in the treatment of liver diseases. The deuterium labeling in this compound enhances its stability and allows for more precise tracking in metabolic studies.
Properties
Molecular Formula |
C28H47NO5 |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1/i1D3,5D2 |
InChI Key |
MTLPUOZJBFHNSO-UDMQDPCHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
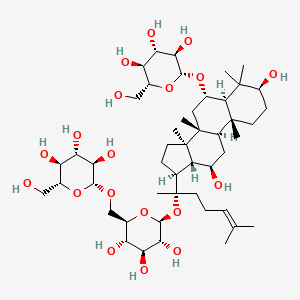

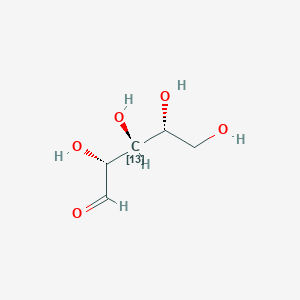

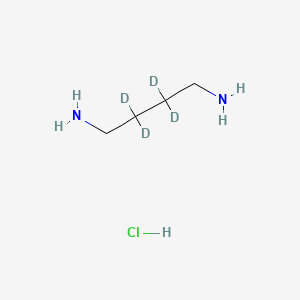
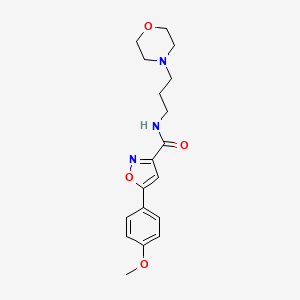
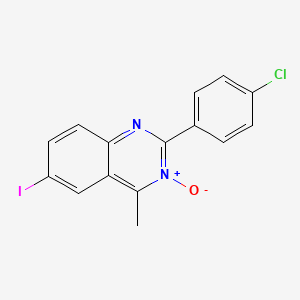
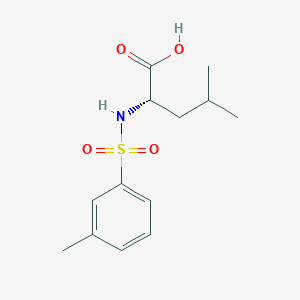

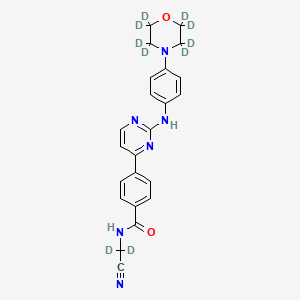

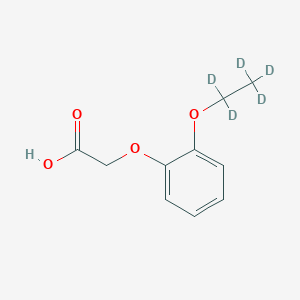
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)
